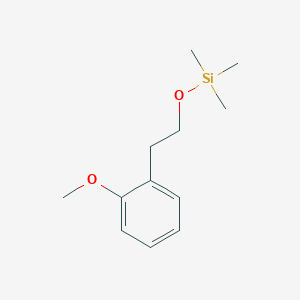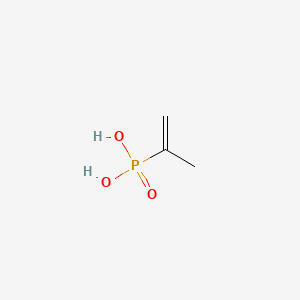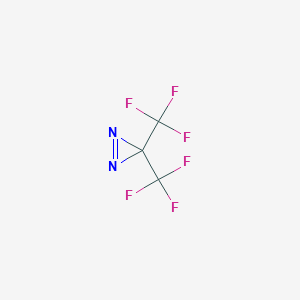
triiodouranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Uranium iodide can be synthesized through the direct reaction of uranium and iodine. The reaction is as follows: [ 2U + 3I_2 \rightarrow 2UI_3 ] When this reaction is conducted in tetrahydrofuran (THF), the product is the blue complex UI3(THF)4 This method is commonly used in laboratory settings
Analyse Chemischer Reaktionen
Uranium iodide undergoes various types of chemical reactions, including:
Oxidation: Uranium iodide can be oxidized to form uranium tetraiodide (UI4) and other higher oxidation state compounds.
Reduction: It can be reduced to uranium metal through thermal decomposition.
Substitution: Uranium iodide can act as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of complex organic molecules.
Common reagents and conditions for these reactions include iodine for oxidation, heat for reduction, and various organic compounds for substitution reactions. Major products formed include uranium tetraiodide, uranium metal, and complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Uranium iodide has several scientific research applications:
Wirkmechanismus
The mechanism by which uranium iodide exerts its effects is primarily through its ability to act as a Lewis acid. This allows it to accept electron pairs from other molecules, facilitating various chemical reactions. Its magnetic properties are due to the substantial magnetic moments on the uranium atoms, which order in a complex anti-ferromagnetic fashion .
Vergleich Mit ähnlichen Verbindungen
Uranium iodide can be compared with other uranium halides such as uranium tetraiodide (UI4) and uranium trichloride (UCl3). While all these compounds share similar chemical properties, uranium iodide is unique in its ability to form stable complexes with organic solvents like THF . Other similar compounds include:
Uranium tetraiodide (UI4): Formed by the reaction of uranium with excess iodine.
Uranium trichloride (UCl3): Another uranium halide with similar properties but different reactivity and applications.
Eigenschaften
CAS-Nummer |
13775-18-3 |
|---|---|
Molekularformel |
UI3 I3U |
Molekulargewicht |
618.7423 g/mol |
IUPAC-Name |
triiodouranium |
InChI |
InChI=1S/3HI.U/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
CDQDFXDBVYMPJX-UHFFFAOYSA-K |
SMILES |
I[U](I)I |
Kanonische SMILES |
I[U](I)I |
Key on ui other cas no. |
13775-18-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


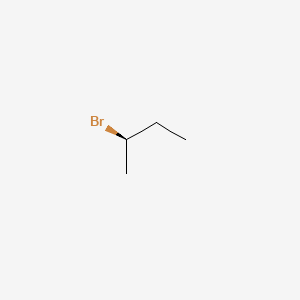
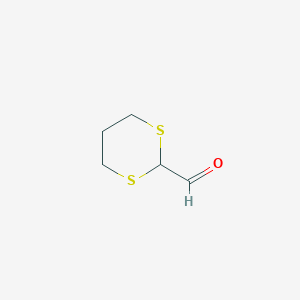
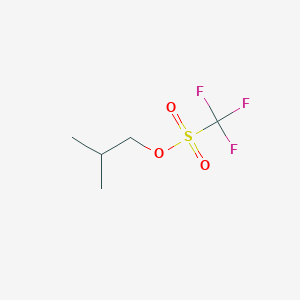
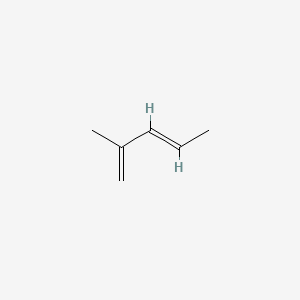
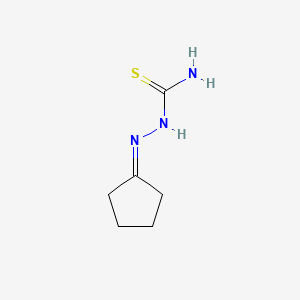
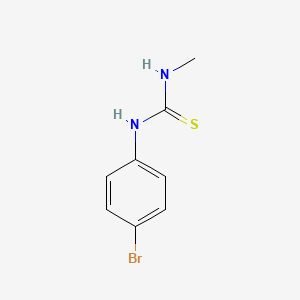
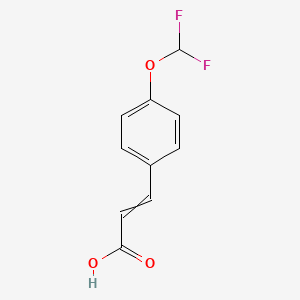
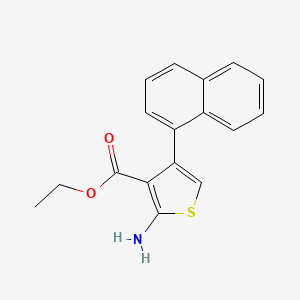
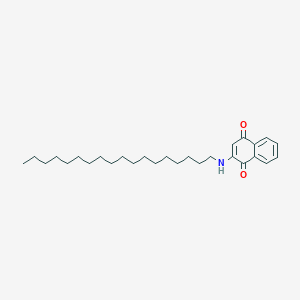
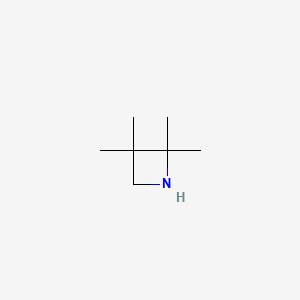
![3-Chlorobicyclo[2.2.1]heptan-2-ol](/img/structure/B1619799.png)
